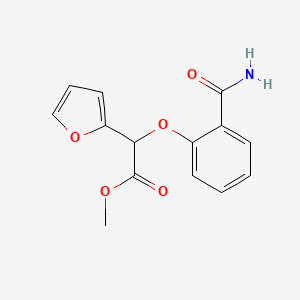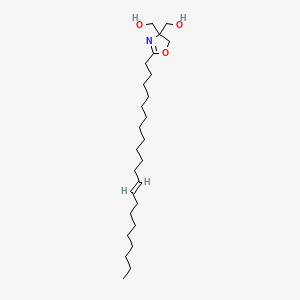
2-(12-Henicosenyl)-(5H)-oxazole-4,4-dimethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(12-Henicosenyl)-(5H)-oxazole-4,4-dimethanol is a complex organic compound with the molecular formula C26H49NO. It is characterized by the presence of an oxazole ring, a long henicosenyl chain, and two hydroxyl groups attached to the oxazole ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(12-Henicosenyl)-(5H)-oxazole-4,4-dimethanol typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino alcohol and a carboxylic acid derivative.
Attachment of the Henicosenyl Chain: The henicosenyl chain can be introduced through a coupling reaction, such as a Grignard reaction or a Wittig reaction, using a suitable henicosenyl halide or phosphonium salt.
Introduction of Hydroxyl Groups: The hydroxyl groups can be introduced through a hydroxylation reaction, such as the use of osmium tetroxide or a similar reagent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization .
化学反应分析
Types of Reactions
2-(12-Henicosenyl)-(5H)-oxazole-4,4-dimethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The oxazole ring can be reduced to form a dihydro-oxazole derivative.
Substitution: The henicosenyl chain can undergo substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid) can be used under controlled temperature and pressure.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydro-oxazole derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
2-(12-Henicosenyl)-(5H)-oxazole-4,4-dimethanol has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Used in the development of advanced materials, such as polymers and coatings.
作用机制
The mechanism of action of 2-(12-Henicosenyl)-(5H)-oxazole-4,4-dimethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Disrupting Cellular Structures: Affecting the integrity of cellular membranes or cytoskeletal components.
相似化合物的比较
Similar Compounds
2-(12-Henicosenyl)succinic anhydride: Similar long-chain structure but with a succinic anhydride moiety.
2-(12-Henicosenyl)succinic acid didodecyl ester: Similar long-chain structure but with a succinic acid ester moiety.
Uniqueness
2-(12-Henicosenyl)-(5H)-oxazole-4,4-dimethanol is unique due to its combination of an oxazole ring, a long henicosenyl chain, and two hydroxyl groups. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
属性
CAS 编号 |
93893-28-8 |
|---|---|
分子式 |
C26H49NO3 |
分子量 |
423.7 g/mol |
IUPAC 名称 |
[2-[(E)-henicos-12-enyl]-4-(hydroxymethyl)-5H-1,3-oxazol-4-yl]methanol |
InChI |
InChI=1S/C26H49NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-27-26(22-28,23-29)24-30-25/h9-10,28-29H,2-8,11-24H2,1H3/b10-9+ |
InChI 键 |
RYCHZYSDFDGISP-MDZDMXLPSA-N |
手性 SMILES |
CCCCCCCC/C=C/CCCCCCCCCCCC1=NC(CO1)(CO)CO |
规范 SMILES |
CCCCCCCCC=CCCCCCCCCCCCC1=NC(CO1)(CO)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



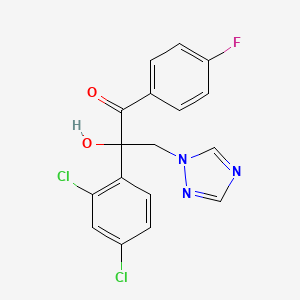
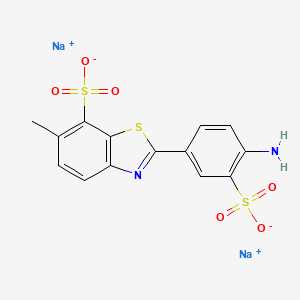
![1,2,4,5-tetrakis[(E)-prop-1-enyl]benzene](/img/structure/B12681749.png)
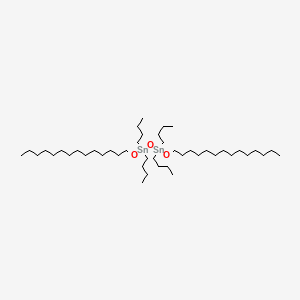
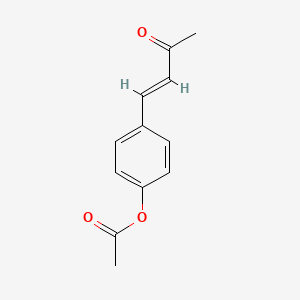
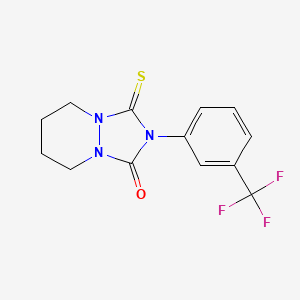
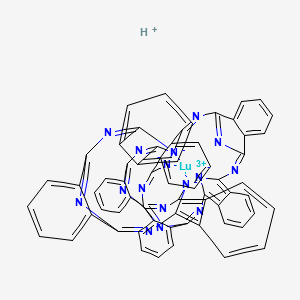
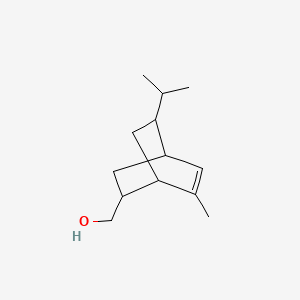
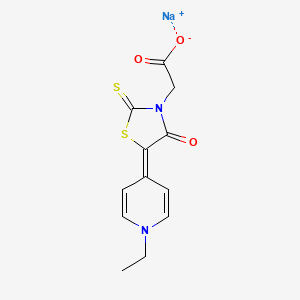
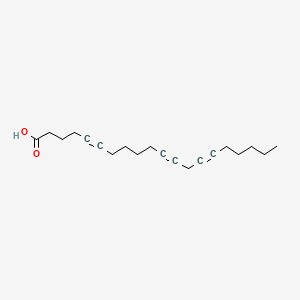
![2,2'-[(2-Undecyloxazol-4(5H)-ylidene)bis(methyleneoxy)]bisethanol](/img/structure/B12681819.png)

